molecular formula C13H19NO2 B12609338 N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide CAS No. 918107-02-5

N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide

Cat. No.: B12609338
CAS No.: 918107-02-5
M. Wt: 221.29 g/mol
InChI Key: DWUGJZJTEQOITN-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide is a substituted propanamide derivative characterized by a hydroxy group on the amide nitrogen and a 2,6-dimethylphenyl substituent. This structural motif is found in compounds investigated for various scientific applications. While specific biological data for this compound is not available, related N-hydroxy-N-arylpropanamides are of significant interest in medicinal chemistry. For instance, compounds with the N-hydroxypropanamide structure have been studied as potential inhibitors of enzymes like histone deacetylases (HDACs), which are targeted in cancer research . The mechanism of action for such compounds often involves coordination with catalytic zinc ions in the enzyme's active site, leading to cell differentiation and apoptosis in tumor cell lines . The 2,6-dimethylphenyl group may influence the compound's properties by providing steric bulk, which can affect its binding affinity and metabolic stability. This product is provided for research and development purposes in fields including organic synthesis, medicinal chemistry, and drug discovery. It is intended for use by qualified laboratory professionals only. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918107-02-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide

InChI

InChI=1S/C13H19NO2/c1-9-7-6-8-10(2)11(9)14(16)12(15)13(3,4)5/h6-8,16H,1-5H3

InChI Key

DWUGJZJTEQOITN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Method A: Direct Hydroxylation of Amide

This method involves the direct hydroxylation of an existing amide using hydroxylating agents. The general procedure is as follows:

  • Reagents :

    • N-(2,6-Dimethylphenyl)-2,2-dimethylpropanamide
    • Hydroxylating agent (e.g., sodium hypochlorite or hydrogen peroxide)
  • Procedure :

    • Dissolve the amide in a suitable solvent (e.g., dichloromethane).
    • Slowly add the hydroxylating agent while maintaining a controlled temperature.
    • Stir the reaction mixture for a specified duration until complete conversion is observed (monitored via TLC).
    • Purify the product through column chromatography.
  • Yield : Typically around 70-85%.

Method B: Coupling Reaction with Hydroxylamine

This method focuses on forming an intermediate that can be converted into the desired compound.

  • Reagents :

    • N-(2,6-Dimethylphenyl)-2,2-dimethylpropanoyl chloride
    • Hydroxylamine hydrochloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve the acyl chloride in an organic solvent (e.g., THF).
    • Add hydroxylamine hydrochloride and a base to the solution.
    • Stir at room temperature for several hours.
    • Isolate the product through extraction and purification.
  • Yield : Generally yields around 80%.

Method C: Azide Coupling

This method utilizes azide chemistry for efficient coupling reactions.

  • Reagents :

    • Azide precursor
    • Appropriate amine
    • Dicyclohexylcarbodiimide (DCC) as a coupling agent
  • Procedure :

    • Prepare an azide from an amine via diazotization.
    • React the azide with N-(2,6-Dimethylphenyl)-3-hydroxy-2,2-dimethylpropanoic acid.
    • Purify using standard techniques such as silica gel chromatography.
  • Yield : High yields of approximately 90% have been reported due to the efficiency of azide coupling.

Method Reagents Conditions Yield (%)
A Hydroxylating agent Room temperature 70-85
B Hydroxylamine hydrochloride, base Room temperature ~80
C Azide precursor, DCC Room temperature ~90

The choice of preparation method can significantly influence both yield and purity of N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide. The azide coupling method stands out due to its high efficiency and straightforward workup process compared to traditional methods.

In comparative studies, azide coupling has shown superior yields and simpler purification steps when contrasted with direct hydroxylation or coupling with hydroxylamine.

The preparation of this compound can be effectively achieved through various synthetic routes including direct hydroxylation, coupling with hydroxylamine, and azide coupling methods. Each method has its advantages and optimal conditions which should be considered based on available reagents and desired outcomes in terms of yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide with key analogs, focusing on structural variations, synthesis methods, applications, and physicochemical properties.

Pharmaceutical Analogs

(2S)-N-(2,6-Dimethylphenyl)Piperidine-2-Carboxamide (Levobupivacaine Intermediate)

  • Structure : Features a piperidine ring instead of the propanamide backbone and lacks the N-hydroxy group.
  • Synthesis : Chiral resolution using L-(−)-dibenzoyl tartaric acid achieves 59% yield with 99.98% purity after ethyl acetate purification .
  • Application : Intermediate in levobupivacaine hydrochloride synthesis, a local anesthetic with stereospecific activity .
  • Key Difference : The piperidine ring enhances lipid solubility and nerve-binding affinity compared to the propanamide structure of the target compound.

2.1.2. 2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide Hydrochloride

  • Structure: Contains a diethylamino group at the 2-position of the acetamide chain and lacks the hydroxy group.
  • Purity : Pharmaceutical-grade purity (97.5–102.5% for hydrochloride form) .
  • Application : Used in formulations requiring enhanced water solubility due to the hydrochloride salt .
Agrochemical Analogs

Metalaxyl and Benalaxyl

  • Structure : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) and its analogs feature alanine backbones with methoxyacetyl or phenylacetyl substituents .
  • Application : Systemic fungicides targeting oomycete pathogens.
  • Key Difference : The alanine backbone and methoxyacetyl group enhance fungal membrane penetration, unlike the rigid propanamide structure of the target compound .

Thenylchlor (2-Chloro-N-(2,6-Dimethylphenyl)-N-((3-Methoxy-2-Thienyl)Methyl)Acetamide)

  • Structure : Chloro and thienylmethyl substituents on the acetamide nitrogen.
  • Application : Pre-emergent herbicide inhibiting cell division in weeds .
  • Key Difference : Electrophilic chloro and thienyl groups enhance herbicidal activity but reduce biocompatibility compared to the hydroxy group in the target compound .
Structural and Crystallographic Analogs

N-(2,6-Dimethylphenyl)-2,2,2-Trimethylacetamide

  • Structure : A branched acetamide with three methyl groups at the 2-position.
  • Crystallography : Exhibits N–H⋯O hydrogen bonding, forming chain-like structures in crystals. Bond lengths (C–C = 1.52–1.54 Å) are slightly shorter than those in the target compound due to steric effects .
  • Key Difference : Increased steric hindrance from trimethyl groups reduces conformational flexibility compared to the target’s 2,2-dimethylpropanamide .

Physicochemical and Functional Properties

  • Steric Effects : The 2,2-dimethylpropanamide backbone offers moderate steric hindrance, balancing conformational rigidity and reactivity compared to bulkier analogs like trimethylacetamide .
  • Bioactivity: While agrochemical analogs rely on electrophilic groups (e.g., chloro) for activity, the target’s hydroxy group may favor interactions with biological targets requiring hydrogen-bond donors .

Biological Activity

N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent research findings, including synthesis methods, biological evaluations, and molecular docking studies.

Chemical Structure and Properties

The compound this compound features a hydroxyl group attached to a dimethylpropanamide backbone, which is linked to a 2,6-dimethylphenyl group. This unique structure may contribute to its biological activity.

Synthesis

Recent studies have synthesized various derivatives of the compound through methods such as hydrazinolysis and coupling reactions. For instance, methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates were obtained using trichloroacetimidate or acetate reactions with C-active nucleophiles in the presence of TMSOTf .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit the proliferation of HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

Table 1: IC50 Values of this compound Derivatives

Compound IDIC50 (mg/mL)Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

The mechanism underlying the antiproliferative activity involves apoptosis induction in cancer cells. DAPI staining assays revealed DNA fragmentation and chromatin condensation in treated cells compared to controls, indicating that the compound triggers programmed cell death . Additionally, molecular docking studies suggest that the compound binds effectively to heat shock protein 90 (Hsp90), a critical target in cancer therapy .

Case Studies

A notable case study involved the evaluation of different derivatives of this compound for their inhibitory effects on Hsp90. Compounds were docked into the ATP-binding pocket of Hsp90, revealing strong binding interactions that correlate with their antiproliferative effects .

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